2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid
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Overview
Description
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid is an organic compound with the molecular formula C22H26O4 and a molecular weight of 354.4394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a 2,2-diethyl-1-phenylbutoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid typically involves the reaction of benzoic acid derivatives with 2,2-diethyl-1-phenylbutanol under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2,2-diethyl-1-phenylbutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid can be compared with other similar compounds, such as:
2-(2,2-Dimethyl-1-phenylbutoxy)carbonylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2-(2,2-Diethyl-1-phenylpropoxy)carbonylbenzoic acid: Similar structure but with a propoxy group instead of a butoxy group.
2-(2,2-Diethyl-1-phenylbutoxy)carbonylphenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5350-78-7 |
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Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,2-diethyl-1-phenylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C22H26O4/c1-4-22(5-2,6-3)19(16-12-8-7-9-13-16)26-21(25)18-15-11-10-14-17(18)20(23)24/h7-15,19H,4-6H2,1-3H3,(H,23,24) |
InChI Key |
WDBURNJRJIREPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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